molecular formula C22H19N3OS B2963438 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone CAS No. 844827-61-8

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone

Cat. No.: B2963438
CAS No.: 844827-61-8
M. Wt: 373.47
InChI Key: RWDQSSMURALEQP-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Convergent Synthesis and Cytotoxicity

A study describes the convergent synthesis of a series of polysubstituted methanones, demonstrating significant cytotoxicity in human leukocytes at high concentrations. This indicates potential applications in developing anticancer agents (Bonacorso et al., 2016).

Receptor Antagonist Research

Research on (3,4-dihydro-2H-pyrano[2,3]b quinolin-7-yl) compounds revealed their role as potent, selective, and systemically active mGlu1 receptor antagonists. This suggests their importance in neuropharmacology and potential therapeutic applications for neurological disorders (Lavreysen et al., 2004).

Synthesis and Reaction Studies

Another research focus is the synthesis and reactions of related compounds, providing valuable insights into the behavior of active methyl groups and the formation of various derivatives. Such studies are crucial for developing new organic synthesis methodologies (Ibrahim et al., 2002).

Spectroscopic Properties and Molecular Structures

Investigations into the spectroscopic properties and molecular structures of substituted methanones have been conducted, revealing how structural and environmental factors affect their characteristics. This knowledge is vital for the design of materials with specific optical properties (Al-Ansari, 2016).

Novel Synthesis Methods

A study developed an efficient protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, highlighting advancements in synthetic chemistry and potential applications in creating new materials or pharmaceuticals (Alizadeh & Roosta, 2018).

Anticancer Screening

Research into quinoline derivatives' structure, drug discovery, docking, modeling, and synthesis has shown promising anticancer activity. This underscores the compound's relevance in medicinal chemistry and drug development (Honde & Rajendra, 2021).

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-18-14-20(27-22(18)25(23-15)17-10-3-2-4-11-17)21(26)24-13-7-9-16-8-5-6-12-19(16)24/h2-6,8,10-12,14H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDQSSMURALEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.